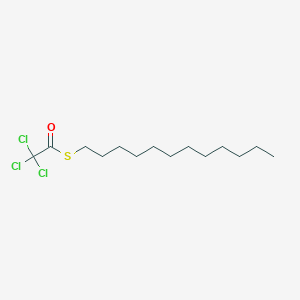

s-Dodecyl trichloroethanethioate

Beschreibung

s-Dodecyl trichloroethanethioate (CAS 6310-35-6), also known as Ethanethioic acid, 2,2,2-trichloro-, S-dodecyl ester, is a chlorinated thioester with the molecular formula C₁₄H₂₅Cl₃OS. Its structure features a trichloroacetyl group bonded to a dodecylthiol chain.

Eigenschaften

CAS-Nummer |

6310-35-6 |

|---|---|

Molekularformel |

C14H25Cl3OS |

Molekulargewicht |

347.8 g/mol |

IUPAC-Name |

S-dodecyl 2,2,2-trichloroethanethioate |

InChI |

InChI=1S/C14H25Cl3OS/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3 |

InChI-Schlüssel |

IJNAGZDQPXMIEY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCSC(=O)C(Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of s-Dodecyl trichloroethanethioate typically involves the reaction of dodecyl mercaptan with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of s-Dodecyl trichloroethanethioate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: s-Dodecyl trichloroethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the trichloroethanethioate group to a thiol or thioether using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.

Reduction: Lithium aluminum hydride; conditions: anhydrous ether, room temperature.

Substitution: Nucleophiles such as amines or thiols; conditions: solvent (e.g., ethanol), room temperature to reflux.

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Various substituted derivatives

Wissenschaftliche Forschungsanwendungen

s-Dodecyl trichloroethanethioate has several scientific research applications, including:

Biology: Investigated for its potential use in modifying biological molecules, such as proteins and peptides, to study their structure and function.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and other functional materials.

Wirkmechanismus

The mechanism of action of s-Dodecyl trichloroethanethioate involves its interaction with nucleophiles, leading to the formation of various derivatives. The trichloroethanethioate group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methanesulfonothioic Acid, S-Dodecyl Ester (CAS 355803-77-9)

- Molecular Formula : C₁₃H₂₈O₂S₂

- Structural Differences: Replaces the trichloroacetyl group with a methanesulfonothioic acid moiety.

- Key Properties :

Table 1: Structural and Functional Comparison

| Property | s-Dodecyl Trichloroethanethioate | Methanesulfonothioic Acid, S-Dodecyl Ester |

|---|---|---|

| CAS No. | 6310-35-6 | 355803-77-9 |

| Molecular Formula | C₁₄H₂₅Cl₃OS | C₁₃H₂₈O₂S₂ |

| Chlorine Content | 3 Cl atoms | 0 Cl atoms |

| Reactivity | High (due to Cl substituents) | Moderate |

Di(2,3-Dichloropropyl) Octyl Phosphate (CAS 64661-03-6)

- Molecular Formula : C₁₄H₂₅Cl₄O₄P

- Structural Differences : Phosphate ester with two 2,3-dichloropropyl groups and an octyl chain.

- Key Properties :

- Applications : Widely used as a flame retardant in plastics and textiles.

Table 2: Chlorinated Compound Comparison

| Property | s-Dodecyl Trichloroethanethioate | Di(2,3-Dichloropropyl) Octyl Phosphate |

|---|---|---|

| CAS No. | 6310-35-6 | 64661-03-6 |

| Chlorine Atoms | 3 | 4 |

| Backbone | Thioester | Phosphate ester |

| Primary Use | Polymer additive (inferred) | Flame retardant |

Trichloroethylene (CAS 79-01-6)

- Molecular Formula : C₂HCl₃

- Structural Differences : A chlorinated alkene without the thioester or alkyl chain.

- Key Properties: Volatile and carcinogenic, with known environmental persistence. Used as a solvent in industrial degreasing.

Research Findings and Data Gaps

- Reactivity: The trichloroacetyl group in s-dodecyl trichloroethanethioate likely increases its electrophilicity, making it more reactive in nucleophilic environments compared to non-chlorinated thioesters.

- Environmental Impact : Chlorinated compounds like s-dodecyl trichloroethanethioate may pose bioaccumulation risks, though specific ecotoxicological data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.